molecular formula C10H13ClN4O2 B1278092 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 882770-44-7

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1278092
CAS No.: 882770-44-7
M. Wt: 256.69 g/mol
InChI Key: SZCQFEBGDRVOAE-UHFFFAOYSA-N
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Description

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13ClN4O2 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition

Research has highlighted the potential of compounds structurally related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid in inhibiting Aurora kinase, which could be beneficial for cancer treatment. This aligns with the broader trend of targeting specific kinases in oncology research (ロバート ヘンリー, ジェームズ, 2006).

Antibacterial Activity

Compounds related to this compound have been synthesized and demonstrated notable antibacterial activities. This includes various pyrimidine imines and thiazolidinones, showcasing the potential of such compounds in developing new antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Stable Betainic Pyrimidinaminides Synthesis

Research into the synthesis and characterization of stable betainic pyrimidinaminides, which are structurally related to this compound, has been conducted. This contributes to the understanding of pyrimidine chemistry and its potential applications in various fields, including pharmaceuticals (A. Schmidt, 2002).

Synthesis of Pyridine Derivatives

Studies on the synthesis of new pyridine derivatives, which are structurally related to the compound , indicate its potential use in creating novel compounds with potential biological activities. This research is vital in the exploration of new therapeutic agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Synthesis of Novel Pyrimidine Compounds

There have been developments in the synthesis of novel pyrimidine compounds, similar to this compound. These compounds offer potential in various scientific applications, including their use as intermediates in the synthesis of complex molecules (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).

Deoxycytidine Kinase Inhibitors

Compounds similar to this compound have been used as key intermediates in the preparation of deoxycytidine kinase inhibitors, which have potential therapeutic applications, especially in cancer treatment (Haiming Zhang, Jie Yan, Ramanaiah C. Kanamarlapudi, Wenxue Wu, P. Keyes, 2009).

Safety and Hazards

The safety data sheet for piperidine derivatives indicates that they are highly flammable and harmful if swallowed . They are also toxic in contact with skin or if inhaled, and they cause severe skin burns and eye damage . They are also harmful to aquatic life .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQFEBGDRVOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428062
Record name 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882770-44-7
Record name 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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